molecular formula C9H11NO2S B3054495 2-(2-Methoxyphenoxy)ethanethioamide CAS No. 60759-06-0

2-(2-Methoxyphenoxy)ethanethioamide

Cat. No.: B3054495
CAS No.: 60759-06-0
M. Wt: 197.26 g/mol
InChI Key: OEYLSPQAVVFYMJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)ethanethioamide is an organic compound with the molecular formula C9H11NO2S. It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to an ethanethioamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)ethanethioamide typically involves multiple steps. One common method starts with the synthesis of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure maximum efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .

Scientific Research Applications

2-(2-Methoxyphenoxy)ethanethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenoxy)ethanethioamide
  • 2-(4-Methoxyphenoxy)ethanethioamide
  • 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride

Uniqueness

2-(2-Methoxyphenoxy)ethanethioamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

2-(2-methoxyphenoxy)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-11-7-4-2-3-5-8(7)12-6-9(10)13/h2-5H,6H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYLSPQAVVFYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640862
Record name (2-Methoxyphenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60759-06-0
Record name (2-Methoxyphenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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